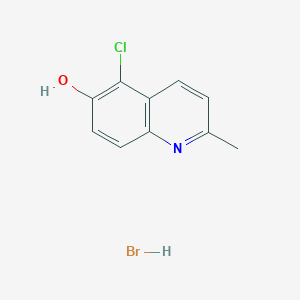

5-Chloro-2-methylquinolin-6-ol hydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-methylquinolin-6-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.BrH/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11;/h2-5,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETHEJVJRZVXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)O)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Preparation Methods

Direct Halogenation and Hydroxylation of Quinoline Precursors

One common approach starts from substituted quinoline precursors such as 6-chloro-4-substituted-2-methylquinolines. The preparation involves:

- Halogenation : Introduction of chlorine at the 5-position on the quinoline ring, often achieved by controlled chlorination of hydroxyquinoline derivatives or quinoline intermediates.

- Hydroxylation : Formation of the 6-ol group, typically by demethylation or direct hydroxyl substitution on the quinoline ring.

- Hydrobromide Salt Formation : Treatment of the quinolin-6-ol intermediate with hydrobromic acid to form the hydrobromide salt.

A detailed synthetic example involves the use of boron tribromide (BBr3) for demethylation of methoxy groups to yield the hydroxyquinoline, followed by salt formation with hydrobromic acid under reflux conditions (e.g., 90 °C for 24 hours).

Key Reaction Steps (General Procedure H from literature):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4(1H)-quinolone O-ethyl ether + 50% HBr (5 mL) in acetic acid (10 mL), 24 h at 90 °C | Formation of hydrobromide salt of quinolin-6-ol |

| 2 | Cooling and neutralization with KOH | Precipitation and isolation of product |

| 3 | Recrystallization from DMF/methanol | Purification to high purity |

This method yields the hydrobromide salt with good purity and reproducibility.

Cyclization and Condensation Routes

Alternative synthetic strategies involve cyclization of substituted aniline derivatives with β-ketoesters or related compounds to form quinoline cores, followed by selective halogenation and hydroxylation.

- Conrad–Limpach synthesis : Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate, followed by thermal cyclization, yields 2-methyl-4(1H)-quinolone intermediates.

- Iodination and Suzuki Coupling : Subsequent iodination and palladium-catalyzed cross-coupling reactions enable functionalization at the 3-position, facilitating further modifications including hydroxylation.

These multistep routes allow structural diversification but require careful control of reaction parameters to avoid over-halogenation or side reactions.

Industrial Scale Preparation from Chlorinated Phenols

A patent describes an industrial method for preparing related chloro-hydroxyquinoline derivatives, which can be adapted for 5-chloro-2-methylquinolin-6-ol hydrobromide synthesis:

- Starting from 4-chloronitrophenol and 4-chloro-ortho-aminophenol , reacted with glycerol and concentrated sulfuric acid under controlled temperature (100–170 °C).

- Water generated during the reaction is removed under vacuum or by azeotropic distillation using solvents such as benzene or toluene.

- Post-reaction treatment uses industrial hydrochloric acid to remove impurities, enhancing product yield and purity.

- The process includes neutralization, filtration, and recrystallization steps to isolate the final product with high HPLC purity (~99.4%).

Industrial Preparation Summary:

| Component | Molar Ratio (to 4-chloronitrophenol) | Role |

|---|---|---|

| 4-chloro-ortho-aminophenol | 1.6 : 3.2 | Amino precursor |

| Glycerol | 2.6 : 5.2 | Solvent and reaction medium |

| Concentrated sulfuric acid | 3 : 9 | Catalyst and dehydrating agent |

| Reaction Conditions | Description |

|---|---|

| Temperature | 100–170 °C |

| Reaction time | 3 hours (with insulation) |

| Water removal | Vacuum or azeotropic distillation |

| Post-treatment | Acid-base neutralization, filtration |

This method is scalable and suitable for industrial production with high purity outputs.

Analytical Data and Reaction Yields

Notes on Reaction Optimization and Challenges

- Selective deprotection : Demethylation of methoxy groups to hydroxyl groups requires careful stoichiometric control of BBr3 to prevent over-cleavage.

- Halogenation control : Excess halogen can lead to polyhalogenated byproducts; reaction temperature and time must be optimized.

- Water removal : Efficient removal of water byproduct during condensation reactions improves yield and purity, achieved by vacuum or azeotropic distillation.

- Purification : Post-reaction purification using acid-base neutralization, filtration, and recrystallization is critical for high purity hydrobromide salt isolation.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Demethylation + Salt Formation | Methoxyquinoline derivatives | BBr3 demethylation, HBr salt formation | High purity, straightforward | Moderate yield, sensitive reagents |

| Cyclization + Halogenation | Aniline derivatives + β-ketoesters | Condensation, cyclization, iodination, Suzuki coupling | Structural diversity, functionalization | Multi-step, complex purification |

| Industrial Sulfuric Acid Route | 4-chloronitrophenol, 4-chloro-ortho-aminophenol, glycerol | Acid-catalyzed condensation, water removal, neutralization | Scalable, high yield and purity | Requires strong acids, controlled heating |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Chloro-2-methylquinolin-6-ol hydrobromide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-2-methylquinolin-6-ol hydrobromide has shown promise in the development of new pharmaceuticals. It is being investigated for its potential use in treating various diseases, including:

- Antimicrobial Activity: The compound exhibits effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Properties: In vitro studies indicate that treatment with this compound leads to significant reductions in cell viability and increased apoptosis rates in various cancer cell lines. The mechanism involves the induction of oxidative stress in cancer cells, contributing to its anticancer properties.

Biological Research

In biological research, this compound is used to study interactions between quinoline derivatives and biological targets. It has been shown to inhibit specific enzymes involved in DNA replication and repair, which is crucial for its antimicrobial and anticancer activities. Furthermore, it may interact with cellular receptors that regulate cell growth and proliferation.

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Multi-drug resistant bacteria | Not specified | Enzyme inhibition |

| Anticancer | A549 (lung carcinoma) | 5.6 (compared to doxorubicin IC50 = 1.83) | Induction of oxidative stress |

| Antileukemia | MV-4-11 leukemia cells | 0.12 (for compound with hydroxyl group) | Enzyme inhibition |

Antimicrobial Efficacy Study

A study demonstrated the compound's effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development. This is particularly relevant given the rising concern over antibiotic resistance.

Cancer Cell Line Research

In vitro studies on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to control groups. For instance, the compound demonstrated an IC50 value of 5.6 µM against A549 lung carcinoma cells.

Mechanistic Insights

Detailed mechanistic studies revealed that the compound induces oxidative stress in cancer cells, contributing to its anticancer properties. This mechanism is critical for understanding how quinoline derivatives can be developed into effective therapeutic agents.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methylquinolin-6-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Molecular Targets and Pathways:

Enzymes: Inhibition of enzymes involved in DNA replication and repair.

Receptors: Interaction with cellular receptors that regulate cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Electron-withdrawing groups (Cl, Br): Increase electrophilicity, enhancing reactivity in substitution reactions. For example, 6-Bromo-4-chloro-2-methylquinoline (CAS 860195-69-3) is used as a halogen-rich intermediate in cross-coupling reactions . 4-Chloro-6-methoxyquinolin-7-ol (CAS 304896-28-4) shows enhanced solubility compared to non-polar analogues, making it suitable for biological assays .

Salt vs. Neutral Forms: Hydrobromide salts (e.g., 5-chloro-2-methylquinolin-6-ol HBr) exhibit higher aqueous solubility than their neutral counterparts (e.g., 6-Bromo-4-chloro-2-methylquinoline) due to ionic dissociation .

Biological Activity: Fluorinated and brominated quinolines (e.g., 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one) are often explored as kinase inhibitors due to their ability to penetrate lipid membranes . The hydroxyl group in 5-chloro-2-methylquinolin-6-ol HBr may confer antioxidant or metal-chelating properties, though direct evidence is lacking in the provided data .

Comparison with Other Hydrobromide Salts

| Compound Name | Base Structure | Molecular Weight (g/mol) | Solubility | Therapeutic Use |

|---|---|---|---|---|

| 5-Chloro-2-methylquinolin-6-ol HBr | Quinoline derivative | ~244.5–260.4 | High | Research chemical |

| Eletriptan hydrobromide | Indole derivative | 462.43 | Readily soluble | Migraine treatment |

| Dextromethorphan hydrobromide | Morphinan derivative | 370.33 | Highly soluble | Cough suppression |

Key Observations:

- Molecular Weight: Hydrobromide salts of larger molecules (e.g., Eletriptan HBr, MW 462.43) are typically used in systemic therapies, whereas smaller salts like 5-chloro-2-methylquinolin-6-ol HBr may target localized pathways .

- Solubility Trends : All hydrobromide salts show high water solubility, critical for bioavailability in drug formulations .

Biologische Aktivität

5-Chloro-2-methylquinolin-6-ol hydrobromide is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications in medicine, and comparative analysis with related compounds.

Molecular Formula: C₁₀H₉BrClN₁O

Molecular Weight: 274.54 g/mol

Structural Features:

- Chlorine atom at the 5-position

- Hydroxyl group at the 6-position

- Methyl group at the 2-position

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymatic Inhibition: The compound can inhibit enzymes involved in DNA replication and repair by binding to their active sites. This action is crucial for its antimicrobial and anticancer properties.

- Receptor Interaction: It may interact with cellular receptors that regulate cell growth and proliferation, influencing pathways associated with cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties:

- Effective against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Inhibition of bacterial enzymes such as DNA gyrase contributes to its antibacterial efficacy.

-

Anticancer Activity:

- Studies suggest potential effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- The unique structural features enhance its ability to target cancer cells selectively.

-

Other Biological Effects:

- Preliminary research indicates potential anti-inflammatory effects, although further studies are needed to confirm these findings.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups, which may enhance its biological activity compared to other quinoline derivatives. Below is a comparison table highlighting structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Lacks chlorine substitution |

| 5-Chloroquinoline | Chlorine at position 5 | No methyl group at position 2 |

| 4-(Chlorophenyl)quinoline | Chlorophenyl substitution | Different substitution pattern |

| This compound | Chlorine at position 5, hydroxyl at position 6, methyl at position 2 | Unique combination enhances biological activity |

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy Study:

- A study demonstrated the compound's effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

-

Cancer Cell Line Research:

- In vitro studies on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to control groups.

-

Mechanistic Insights:

- Detailed mechanistic studies revealed that the compound induces oxidative stress in cancer cells, contributing to its anticancer properties.

Q & A

Q. Purification :

- Use column chromatography (silica gel, ethyl acetate/hexane) for intermediate steps.

- Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can spectroscopic and crystallographic techniques confirm structural integrity?

Answer:

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on quinoline ring protons (δ 7.5–9.0 ppm for aromatic H) and methyl groups (δ 2.5–3.0 ppm). The hydroxyl proton may appear as a broad singlet (~δ 5.0 ppm).

- IR : Confirm O-H (3200–3600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.

Q. X-ray Crystallography :

- Use SHELX software to solve the crystal structure. Key parameters:

- Space group and unit cell dimensions.

- R-factor (<0.05 for high-quality data).

- Hydrogen bonding between the hydroxyl group and bromide ion.

Advanced: Which computational methods are suitable for modeling electronic properties?

Answer:

Density Functional Theory (DFT) :

- Functional Selection : B3LYP (Becke’s three-parameter hybrid functional ) with a 6-311++G(d,p) basis set.

- Properties Analyzed :

- HOMO-LUMO gaps (predict reactivity).

- Electrostatic potential maps (identify nucleophilic/electrophilic sites).

- Partial charges (via Mulliken or Natural Population Analysis).

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Advanced: How to resolve discrepancies between experimental and computational data?

Answer:

Case Example : If computed HOMO-LUMO gaps deviate from experimental electrochemical measurements:

Functional Adjustment : Test alternative functionals (e.g., CAM-B3LYP for charge-transfer systems) .

Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations.

Vibrational Coupling : Account for vibronic transitions in spectral simulations.

Error Analysis : Quantify systematic errors (e.g., basis set limitations) and report confidence intervals .

Basic: What are the solubility and stability profiles under varying conditions?

Answer:

Solubility :

| Solvent | Solubility (mg/mL) | Conditions (25°C) |

|---|---|---|

| Water | 1.2 ± 0.3 | pH 7.0 |

| Ethanol | 8.5 ± 1.0 | - |

| DMSO | >50 | - |

Q. Stability :

- pH : Stable at pH 4–7; hydrolyzes above pH 8.

- Temperature : Decomposes >150°C (TGA analysis recommended).

- Light Sensitivity : Store in amber vials to prevent photodegradation .

Advanced: What strategies evaluate interactions with biological targets (e.g., enzymes)?

Answer:

Experimental Design :

Target Selection : Prioritize enzymes with quinoline-binding domains (e.g., kinases, cytochrome P450).

Assays :

- Fluorescence Quenching : Monitor binding via tryptophan residue interactions.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).

- Molecular Docking : Use AutoDock Vina to predict binding poses.

Q. Validation :

Advanced: How to optimize reaction conditions to minimize by-products?

Answer:

Key Parameters :

- Temperature : Lower temps (0–5°C) reduce side reactions during chlorination.

- Catalyst : Use Pd(OAc)₂/Xantphos for selective methylation .

- Solvent : Anhydrous DMF minimizes hydrolysis of intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.